

The Discovery and Enduring Significance of ACTH(1-17): A Technical Guide

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Compound of Interest

Compound Name: Acth (1-17)

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Abstract

Adrenocorticotrophic hormone (ACTH), a 39-amino acid peptide, is a cornerstone of the stress response, primarily through its action on the adrenal cortex. However, the study of its fragments has unveiled a more nuanced and diverse pharmacology. This technical guide delves into the discovery and historical context of a key N-terminal fragment, ACTH(1-17). This heptadecapeptide has emerged as a potent agonist at the human melanocortin 1 receptor (MC1R), displaying a distinct activity profile from the full-length hormone. We will explore the key experiments that have characterized its biological functions, provide detailed methodologies for its synthesis and analysis, and present its signaling pathways. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of melanocortin receptor modulators.

Historical Context and Discovery

The journey to understanding ACTH(1-17) is rooted in the broader history of adrenal research, which began with identifying the adrenal gland's role in stress and disease in the 19th and early 20th centuries. The isolation of ACTH in 1943 and its subsequent synthesis in the 1970s were major milestones.[1] Early research into the structure-activity relationship of ACTH revealed that the biological activity resided primarily in the N-terminal portion of the molecule.[2]

A pivotal moment in this field was the successful synthesis of a biologically active 23-amino acid fragment, ACTH(1-23), by Klaus Hofmann and his team. This demonstrated that the full 39-amino acid sequence was not essential for its primary function.[3] This breakthrough spurred further investigation into even shorter fragments to identify the minimal sequence required for activity and to explore potential differential effects.

The synthesis of the heptadecapeptide amide ACTH(1-17) was a logical progression in this line of inquiry, with publications in the mid-1960s describing its creation and initial biological characterization. The rationale for studying this specific fragment was driven by the desire to pinpoint the core functional domain of ACTH and to develop synthetic analogues with potentially more selective therapeutic applications.[4] Subsequent research has focused on its potent activity at melanocortin receptors outside of the adrenal gland, particularly the MC1 receptor, which is highly expressed in melanocytes and immune cells.

Quantitative Biological Data

The biological activity of ACTH(1-17) has been quantified in various in vitro systems. It is a potent agonist at the human melanocortin 1 receptor (MC1R), with a high binding affinity. The following table summarizes key quantitative data for ACTH(1-17) and its derivatives.

Ligand	Receptor/Cell Line	Assay Type	Parameter	Value	Reference
ACTH(1-17)	Human MC1R	Competitive Binding	Ki	0.21 ± 0.03 nM	[5]
Bio-ACTH(1-17)	Mouse B16-F1 Melanoma Cells	Competition Binding	Kd	1.67 ± 0.07 nM	
Bio-ACTH(1-17)	Human D10 Melanoma Cells	Competition Binding	Kd	0.02 ± 0.005 nM	
Bio-ACTH(1-17)	Human HBL Melanoma Cells	Competition Binding	Kd	0.21 ± 0.02 nM	
Bio-ACTH(1-17)	Mouse B16-F1 Melanoma Cells	Melanin Assay	EC50	4.15 ± 1.0 nM	
ACTH(1-17)	Chicken MC3 Receptor	Competition Binding	Ki	~0.2 nM	[6]

Experimental Protocols

Solid-Phase Peptide Synthesis of ACTH(1-17)

This protocol describes a general method for the solid-phase synthesis of ACTH(1-17) (Sequence: Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg) based on established peptide synthesis principles.

Materials:

- Fmoc-protected amino acids
- Rink Amide MBHA resin
- N,N-Dimethylformamide (DMF)

- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- Water
- Diethyl ether
- Automated or manual peptide synthesizer
- High-performance liquid chromatography (HPLC) system
- Mass spectrometer

Procedure:

- Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it in DMF with DIC and OxymaPure. Add the activated amino acid to the deprotected resin and allow it to react for 2 hours.
- Washing: Wash the resin with DMF and DCM to remove excess reagents.
- Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the ACTH(1-17) sequence.

- **Cleavage and Deprotection:** After the final amino acid has been coupled, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/DTT/Water (e.g., 94:1:2.5:2.5 v/v) for 2-3 hours.
- **Precipitation and Purification:** Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether. Purify the crude peptide by reverse-phase HPLC.
- **Characterization:** Confirm the identity and purity of the synthesized ACTH(1-17) by mass spectrometry and analytical HPLC.

Melanocortin Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of ACTH(1-17) for a specific melanocortin receptor (e.g., MC1R) expressed in a suitable cell line.

Materials:

- Cells expressing the melanocortin receptor of interest (e.g., HEK293-hMC1R)
- Radiolabeled melanocortin ligand (e.g., [125I]NDP- α -MSH)
- Unlabeled ACTH(1-17)
- Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4)
- Wash buffer (e.g., ice-cold PBS)
- Scintillation fluid
- Gamma counter

Procedure:

- **Cell Preparation:** Culture and harvest cells expressing the target receptor. Resuspend the cells in binding buffer.

- **Assay Setup:** In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.
- **Competition:** Add increasing concentrations of unlabeled ACTH(1-17) to the wells. Include wells with only the radiolabeled ligand (total binding) and wells with an excess of a known high-affinity unlabeled ligand to determine non-specific binding.
- **Incubation:** Add the cell suspension to each well and incubate at room temperature for 90 minutes with gentle agitation.
- **Washing:** Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter mat and washing with ice-cold wash buffer to remove unbound radioligand.
- **Counting:** Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.
- **Data Analysis:** Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a method to measure the ability of ACTH(1-17) to stimulate intracellular cyclic AMP (cAMP) production in cells expressing a melanocortin receptor.

Materials:

- Cells expressing the melanocortin receptor of interest
- ACTH(1-17)
- Stimulation buffer (e.g., HBSS with 1 mM IBMX)
- cAMP assay kit (e.g., TR-FRET or ELISA-based)
- Plate reader

Procedure:

- **Cell Seeding:** Seed the cells in a 96-well plate and allow them to adhere overnight.
- **Pre-incubation:** Wash the cells with serum-free medium and pre-incubate with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes at 37°C.
- **Stimulation:** Add increasing concentrations of ACTH(1-17) to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
- **Cell Lysis and cAMP Measurement:** Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
- **Data Analysis:** Plot the cAMP concentration against the logarithm of the ACTH(1-17) concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Inositol Phosphate (IP) Assay

This protocol outlines a method to measure the stimulation of inositol phosphate production by ACTH(1-17), indicating the activation of the phospholipase C pathway.

Materials:

- Cells expressing the melanocortin receptor of interest
- myo-[3H]inositol
- Inositol-free medium
- ACTH(1-17)
- Stimulation buffer (e.g., HBSS with 10 mM LiCl)
- Dowex AG1-X8 resin (formate form)
- Scintillation fluid
- Scintillation counter

Procedure:

- **Cell Labeling:** Culture cells in 12-well plates and label them overnight with myo-[3H]inositol in inositol-free medium.^[7]
- **Pre-incubation:** Wash the cells and pre-incubate with stimulation buffer containing LiCl for 15 minutes to inhibit inositol monophosphatase.^[7]
- **Stimulation:** Add increasing concentrations of ACTH(1-17) and incubate for 30 minutes at 37°C.
- **Extraction of IPs:** Terminate the reaction by adding ice-cold methanol/HCl. Separate the aqueous and organic phases by adding chloroform and water.
- **Chromatographic Separation:** Apply the aqueous phase to a Dowex AG1-X8 column. Elute the different inositol phosphates with increasing concentrations of ammonium formate/formic acid.
- **Quantification:** Mix the eluted fractions with scintillation fluid and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Express the amount of [3H]inositol phosphates as a percentage of the total [3H]inositol incorporated into phospholipids.

Steroidogenesis Assay in Adrenal Cells

This protocol describes a method to assess the effect of ACTH(1-17) on steroid hormone production in a human adrenal cell line (e.g., H295R).

Materials:

- H295R human adrenocortical carcinoma cells
- Culture medium (e.g., DMEM/F12 with supplements)
- ACTH(1-17)
- Forskolin (positive control)

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
- Steroid standards

Procedure:

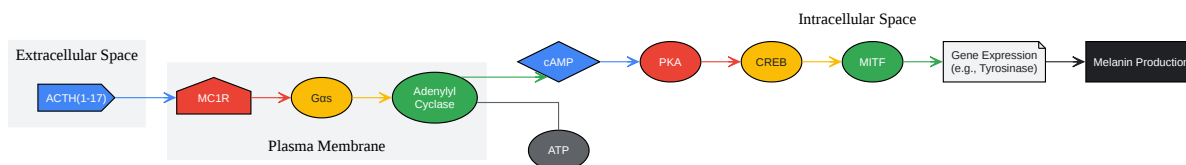
- Cell Culture: Culture H295R cells in 24-well plates until they reach confluence.
- Stimulation: Replace the culture medium with fresh medium containing increasing concentrations of ACTH(1-17) or forskolin. Incubate for 48 hours.[8]
- Sample Collection: Collect the cell culture supernatant.
- Steroid Extraction: Extract the steroids from the supernatant using a suitable method (e.g., solid-phase extraction).
- LC-MS/MS Analysis: Quantify the levels of various steroid hormones (e.g., cortisol, corticosterone, androstenedione) in the extracts using a validated LC-MS/MS method.
- Data Analysis: Compare the steroid levels in the ACTH(1-17)-treated wells to the untreated control wells to determine the effect on steroidogenesis.

Signaling Pathways

ACTH(1-17) exerts its biological effects primarily through the activation of the melanocortin 1 receptor (MC1R), a G protein-coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events.

MC1R-cAMP Signaling Pathway

The canonical signaling pathway for MC1R involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

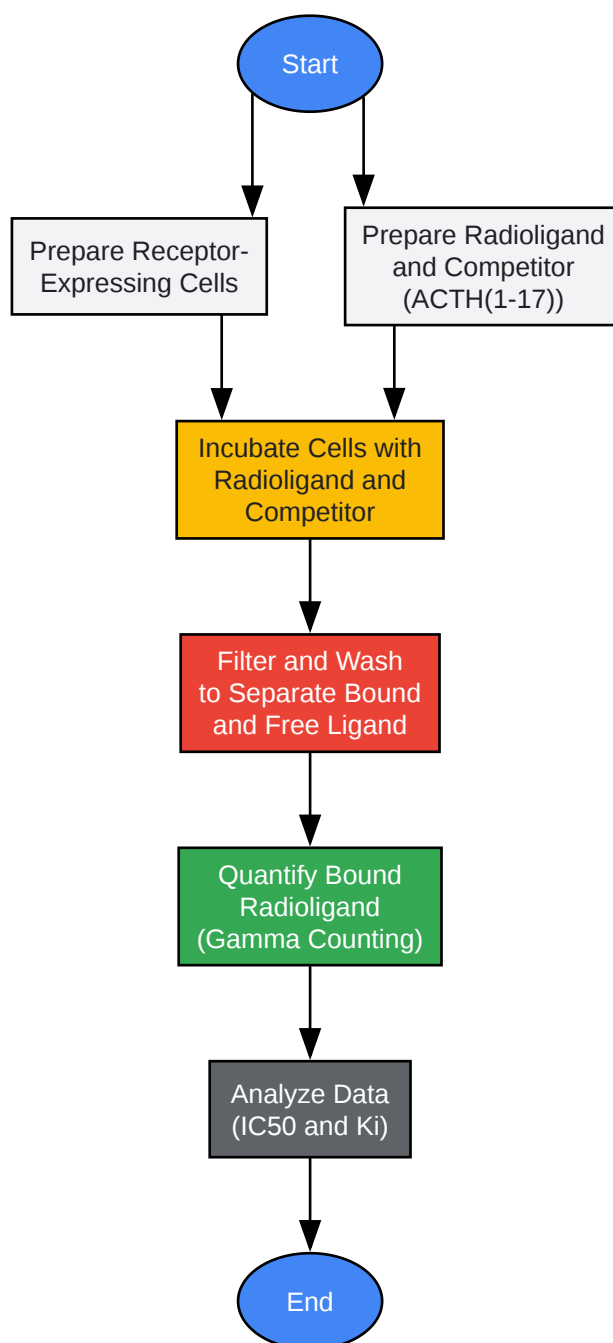


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Caption: ACTH(1-17) activates the MC1R, leading to cAMP production and downstream signaling.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of ACTH(1-17) for its receptor.



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Caption: Workflow for a competitive radioligand binding assay.

Conclusion

ACTH(1-17) represents a fascinating example of how peptide fragments can possess distinct and potent biological activities. Its discovery and characterization have significantly advanced

our understanding of the melanocortin system. As a potent MC1R agonist, ACTH(1-17) and its analogues hold therapeutic promise for a range of conditions, including inflammatory skin diseases and potentially as immunomodulatory agents. The detailed experimental protocols and signaling pathway information provided in this guide are intended to facilitate further research into this important class of molecules and accelerate the development of novel melanocortin-based therapeutics.

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